
7-Bromo-4-chloroisoquinoline
Description
7-Bromo-4-chloroisoquinoline (C₉H₅BrClN) is a halogenated isoquinoline derivative with bromine and chlorine substituents at positions 7 and 4, respectively. Its molecular weight is 232.47 g/mol. Halogenated isoquinolines are pivotal in medicinal chemistry due to their bioactivity, particularly in antimicrobial and anticancer research .
Properties
Molecular Formula |
C9H5BrClN |
---|---|
Molecular Weight |
242.50 g/mol |
IUPAC Name |
7-bromo-4-chloroisoquinoline |
InChI |
InChI=1S/C9H5BrClN/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H |
InChI Key |
BHJHGBLOVBSWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1Br)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Procedure from Patent CN102875465A (2012)
This patent describes a novel diazotization-bromination approach to prepare 7-bromoisoquinoline, which is a key intermediate toward this compound:
Step | Procedure | Conditions | Outcome |
---|---|---|---|
a | Dissolve 1,2,3,4-tetrahydroisoquinoline in dichloromethane, add sodium hypochlorite aqueous solution (molar ratio 1:3-8). Stir at room temperature for 1.5-2.5 hours. Separate organic phase, wash with water until sodium hypochlorite is removed, evaporate solvent. | Room temperature, 1.5-2.5 h | Intermediate compound 2 |
b | Diazotization: Add compound 2 to potassium nitrate-concentrated sulfuric acid under ice bath, warm to room temperature, then oil bath at 60°C for 3.5-4.5 h. Cool, quench in ice, adjust pH to 7, filter. | 0-60°C, 3.5-4.5 h | 7-nitro-3,4-dihydroisoquinoline (compound 3) |
c | Oxidation: Dissolve compound 3 in diphenyl ether, add manganese dioxide (molar ratio 1:7), stir at 180-200°C for 8-12 h. Cool, remove solvent, add petroleum ether, filter. | 180-200°C, 8-12 h | 7-nitroisoquinoline (compound 4) |
d | Reduction: Dissolve compound 4 in ethanol, add activated carbon, ferric chloride trihydrate, hydrazine hydrate (molar ratio 1:10), reflux 4.5-5.5 h. Filter, concentrate, wash solids with water. | Reflux, 4.5-5.5 h | 7-aminoisoquinoline (compound 5) |
e | Bromination via diazotization: Dissolve compound 5 in dibromoethane, add tert-butyl nitrite dropwise, after 30 min add benzyltrimethylammonium bromide (molar ratio tert-butyl nitrite:benzyltrimethylammonium bromide:compound 5 = 1.2:1:1), stir at room temperature 5.5-6.6 h. Quench with saturated sodium bicarbonate, wash with water, evaporate solvent, purify. | Room temperature, 5.5-6.6 h | 7-bromoisoquinoline |
This method highlights a mild, non-acidic diazotization-bromination step that avoids strong acids and harsh conditions, yielding 7-bromoisoquinoline with good purity and yield.
Chlorination to Obtain this compound
Comparative Analysis of Preparation Methods
Aspect | Method from CN102875465A (Bromination) | Chlorination Approach (CN106432073B Analog) |
---|---|---|
Starting Material | 1,2,3,4-Tetrahydroisoquinoline | 7-Bromoisoquinoline or quinolinone derivatives |
Key Reagents | Sodium hypochlorite, potassium nitrate, manganese dioxide, hydrazine hydrate, tert-butyl nitrite, benzyltrimethylammonium bromide | Phosphorus trichloride or phosphoryl trichloride |
Reaction Conditions | Mild temperature (room temp to 200°C), no strong acids | Controlled temperature, inert atmosphere |
Purification | Washing, filtration, solvent removal, crystallization | Crystallization, chromatography |
Advantages | Mild conditions, avoids strong acids, good regioselectivity | Effective chlorination, adaptable to various substrates |
Limitations | Multi-step, requires careful control of diazotization | Requires handling of corrosive chlorinating agents |
Summary Table of Key Preparation Steps
Step No. | Reaction Type | Reagents/Conditions | Product | Notes |
---|---|---|---|---|
1 | Oxidation of tetrahydroisoquinoline | Sodium hypochlorite, dichloromethane, RT | Intermediate 2 | Mild reaction, aqueous workup |
2 | Diazotization | Potassium nitrate, conc. sulfuric acid, 0-60°C | 7-nitro-3,4-dihydroisoquinoline | Controlled temperature critical |
3 | Oxidation | Manganese dioxide, diphenyl ether, 180-200°C | 7-nitroisoquinoline | High temperature, long duration |
4 | Reduction | Hydrazine hydrate, FeCl3·3H2O, ethanol, reflux | 7-aminoisoquinoline | Catalytic reduction |
5 | Bromination via diazotization | Dibromoethane, tert-butyl nitrite, benzyltrimethylammonium bromide, RT | 7-bromoisoquinoline | Mild conditions, purification needed |
6 | Chlorination (inferred) | Phosphorus trichloride, inert atmosphere, controlled temp | This compound | Electrophilic substitution |
This comprehensive review consolidates the current authoritative knowledge on the preparation of this compound, providing a robust foundation for researchers and industrial chemists engaged in heterocyclic synthesis.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chloroisoquinoline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the bromine or chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoisoquinoline derivative.
Scientific Research Applications
7-Bromo-4-chloroisoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including potential antimalarial and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities, such as antimicrobial and antitumor properties.
Mechanism of Action
The exact mechanism of action of 7-Bromo-4-chloroisoquinoline is not well-documented. its derivatives, such as those used in medicinal chemistry, often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some isoquinoline derivatives inhibit enzymes involved in DNA replication or protein synthesis, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and type of substituents significantly influence physicochemical and biological properties:
4-Bromo-7-chloro-6-fluoroisoquinoline (C₉H₄BrClFN)
- Substituents : Br (4), Cl (7), F (6).
- Molecular Weight : 265.45 g/mol.
- Key Data : Classified under GHS hazard guidelines, requiring specific first-aid measures for inhalation exposure .
- Comparison: The additional fluorine at position 6 increases molecular weight and polarity compared to 7-Bromo-4-chloroisoquinoline. Fluorine’s electron-withdrawing nature may enhance stability but reduce nucleophilic substitution reactivity at adjacent positions.
7-Bromoisoquinoline-4-carboxylic Acid (C₁₀H₆BrNO₂)
- Substituents : Br (7), COOH (4).
- Molecular Weight : 252.07 g/mol.
- Key Data : Available in milligram to multi-kilogram quantities for research (CAS 31009-04-8) .
- Comparison : The carboxylic acid group at position 4 introduces hydrogen-bonding capability, improving solubility in polar solvents compared to the chloro substituent in the target compound. This modification is advantageous for drug formulation but may alter receptor-binding specificity.
Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate (C₁₂H₁₀ClNO₂)
- Substituents : Cl (7), CH₃ (1), COOCH₃ (3).
- Key Data : Melting point and NMR data (δ 2.65 for CH₃, δ 8.21 for aromatic H) confirm steric and electronic effects of substituents .
Biological Activity
7-Bromo-4-chloroisoquinoline is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique substitution pattern, which significantly influences its reactivity and interactions with biological targets. The molecular formula of this compound is , with a molecular weight of approximately 242.50 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity, facilitating various biological effects. Current research indicates that the compound may exhibit antimicrobial and anticancer properties, although the exact mechanisms remain under investigation.
Antimicrobial Properties
Research has indicated that derivatives of this compound possess significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines, with promising results indicating a mechanism involving caspase activation .
Study 1: Anticancer Activity
A study published in Molecules evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C9H5BrClN | Specific substitution pattern influencing activity |
7-Bromo-4-chloroquinoline | C9H6BrCl | Lacks nitrogen in the isoquinoline structure |
6-Bromo-4-chloroquinoline | C9H6BrCl | Different position of bromine affecting reactivity |
4-Bromo-7-chloroquinoline | C9H6BrCl | Altered substitution pattern compared to target |
7-Bromo-2-chloroquinoline | C9H6BrCl | Different positioning leading to varied properties |
This table illustrates how the unique structural features of this compound differentiate it from related compounds, potentially leading to distinct biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Bromo-4-chloroisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging bromine and chlorine substituents as reactive sites. Key steps include:
- Substrate Preparation : Start with halogenated isoquinoline precursors (e.g., 4-chloroisoquinoline).
- Catalyst Optimization : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligands to enhance coupling efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve reaction homogeneity.
- Temperature Control : Reactions typically proceed at 80–100°C under inert atmospheres.
Yield variations (50–85%) are attributed to steric hindrance from halogen substituents and catalyst deactivation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns aromatic proton environments (δ 7.5–9.0 ppm) and distinguishes Br/Cl substituent effects on ring currents.
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 246.9 for C₉H₅BrClN).
- X-ray Crystallography : Resolves halogen positioning and bond angles, critical for structure-activity relationship (SAR) studies .
Q. How does the compound’s stability vary under oxidative or reductive conditions?
- Methodological Answer :
- Oxidation : Forms N-oxide derivatives at the pyridine nitrogen, confirmed by FT-IR (N-O stretch at ~1250 cm⁻¹).
- Reduction : Hydrogenation with Pd/C yields 1,2,3,4-tetrahydroisoquinoline derivatives, altering biological activity. Stability tests (TGA/DSC) show decomposition above 200°C under air .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound derivatives?
- Methodological Answer :
- DFT Calculations : Model transition states for cross-coupling reactions (e.g., Suzuki-Miyaura) to predict regioselectivity.
- Molecular Docking : Simulate binding affinities with target enzymes (e.g., kinase inhibitors) to prioritize synthetic targets.
- Solvent Effect Simulations : COSMO-RS models guide solvent selection for improved solubility and reaction kinetics .
Q. What strategies resolve contradictions in reported biological activity data for halogenated isoquinolines?
- Methodological Answer :
- Reproducibility Protocols : Standardize assay conditions (e.g., ATP concentration in kinase assays).
- Metabolite Profiling : Use LC-MS to identify degradation products that may skew IC₅₀ values.
- Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance) .
Q. How do halogen substituent positions impact SAR in antimicrobial studies?
- Methodological Answer :
- Comparative Synthesis : Prepare analogs (e.g., 7-Bromo-6-chloro vs. 4-Bromo-7-chloro) via regioselective halogenation.
- MIC Testing : Against S. aureus and E. coli, Cl at C4 enhances membrane permeability (logP ~2.5 vs. ~3.0 for Br at C7).
- Crystallographic Analysis : Correlate halogen positioning with target binding (e.g., DNA gyrase active site) .
Q. What are the challenges in scaling up multi-step syntheses of this compound?
- Methodological Answer :
- Purification : Column chromatography is replaced with recrystallization (ethanol/water) for >95% purity.
- Catalyst Recycling : Immobilized Pd catalysts reduce metal leaching (ICP-MS confirms <0.1 ppm residual Pd).
- Byproduct Management : GC-MS monitors brominated side products; optimize stoichiometry to minimize waste .
Data Presentation
Table 1 : Key Physicochemical Properties of this compound
Property | Value | Method (Reference) |
---|---|---|
Molecular Weight | 246.51 g/mol | HRMS |
Melting Point | 83–87°C | DSC |
logP (Octanol-Water) | 2.8 | HPLC Retention Time |
Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-Flask Method |
Table 2 : Comparative Reactivity in Cross-Coupling Reactions
Nucleophile | Product | Yield (%) | Conditions |
---|---|---|---|
Phenylboronic Acid | 4-Chloro-7-phenylisoquinoline | 78 | Pd(PPh₃)₄, K₂CO₃, DMF |
Thiophenol | 4-Chloro-7-(phenylthio)isoq. | 65 | CuI, DIPEA, DMSO |
Ammonia | 7-Bromo-4-aminoisoquinoline | 42 | NH₃ (g), EtOH, 60°C |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.